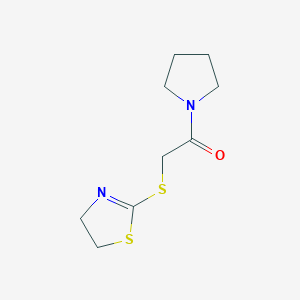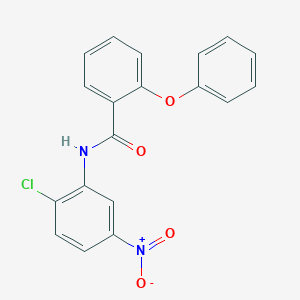
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide, commonly known as Nitrofen, is a herbicide that was widely used in agriculture for weed control. However, due to its harmful effects on the environment and human health, it has been banned in many countries. Despite its ban, Nitrofen continues to be a topic of interest in scientific research due to its potential applications in various fields.
作用機序
Nitrofen acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. This leads to the death of the plant by preventing the production of chlorophyll, which is essential for photosynthesis.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on various organisms, including humans. It can cause liver damage, kidney damage, and developmental abnormalities in animals. It has also been shown to have mutagenic and carcinogenic properties.
実験室実験の利点と制限
Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits potent herbicidal activity, making it useful for studying the mechanism of action of herbicides.
However, Nitrofen also has several limitations for use in lab experiments. It is highly toxic and can pose a risk to researchers if proper safety precautions are not taken. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving Nitrofen. One area of interest is the development of new herbicides based on the structure of Nitrofen. Another area of interest is the investigation of Nitrofen's potential use in the treatment of parasitic infections.
Additionally, Nitrofen's potential use in environmental remediation warrants further investigation. Its ability to remove heavy metals from contaminated soil and water could make it a valuable tool in the cleanup of polluted sites.
Conclusion:
In conclusion, Nitrofen is a herbicide that has been extensively studied for its potential applications in various fields. While it has been banned in many countries due to its harmful effects, it continues to be a topic of interest in scientific research. Its ability to inhibit the activity of PPO makes it a useful tool for studying the mechanism of action of herbicides. Its potential applications in medicine, agriculture, and environmental remediation make it a compound with significant potential for future research.
合成法
Nitrofen can be synthesized through a multistep process involving the reaction of 2-chloro-5-nitroaniline with phenoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain Nitrofen in its pure form.
科学的研究の応用
Nitrofen has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental remediation. In medicine, Nitrofen has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antifungal agent.
In agriculture, Nitrofen has been studied for its potential use as a herbicide in combination with other chemicals. It has also been investigated for its potential use in the control of parasitic weeds.
In environmental remediation, Nitrofen has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-16-11-10-13(22(24)25)12-17(16)21-19(23)15-8-4-5-9-18(15)26-14-6-2-1-3-7-14/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIUMCSJOFNFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
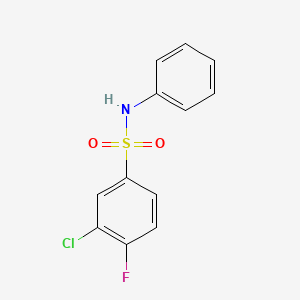

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
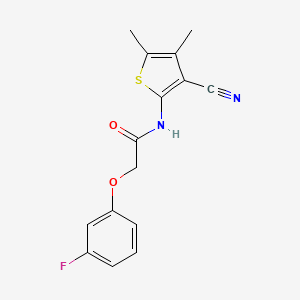
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
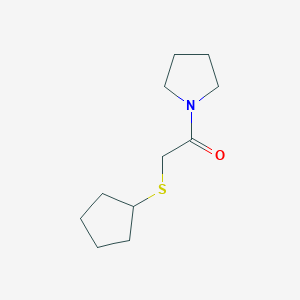
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
